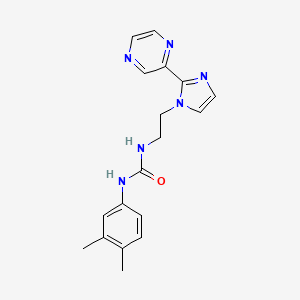
1-(3,4-dimethylphenyl)-3-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4-dimethylphenyl)-3-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)urea is a useful research compound. Its molecular formula is C18H20N6O and its molecular weight is 336.399. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(3,4-dimethylphenyl)-3-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)urea is a synthetic compound that has gained attention due to its potential biological activities. This compound, with the CAS number 2034451-22-2, features a unique structural composition that includes a urea functional group and pyrazinyl-pyrazole moieties. Understanding its biological activity is crucial for exploring its therapeutic potential.
Structural Characteristics
The molecular formula of this compound is C18H20N6O, and it has a molecular weight of 336.4 g/mol. The structural features suggest that it may exhibit significant interactions with biological macromolecules, potentially influencing various biochemical pathways.
While specific mechanisms of action for this compound remain largely unexplored, similar urea derivatives have been known to act as enzyme inhibitors or modulators of protein interactions. The presence of the pyrazole and imidazole rings suggests potential activities such as:
- Antibacterial : Pyrazole derivatives have shown antibacterial properties against various strains.
- Anticancer : Compounds containing imidazole and pyrazole structures have been investigated for their anticancer activities.
Biological Activity Overview
Research indicates that this compound may possess several biological activities:
Antitumor Activity
Studies on similar compounds have demonstrated that derivatives with imidazole and urea functionalities can induce apoptosis in cancer cells. For instance, compounds in related studies showed effectiveness in inhibiting cell proliferation in various cancer models through mechanisms involving cell cycle arrest and apoptosis induction .
Antimicrobial Activity
Research has indicated that pyrazole derivatives exhibit antimicrobial properties. For example, certain pyrazole compounds have been effective against bacteria such as Staphylococcus aureus and Escherichia coli, suggesting that the compound may also possess similar activity .
Case Studies
Several studies have evaluated the biological activity of compounds structurally related to this compound:
- Antitumor Efficacy : A study highlighted the efficacy of pyrazole derivatives in inhibiting tumor growth in xenograft models, indicating potential applications in cancer therapy .
- Antimicrobial Testing : A comparative study assessed the antimicrobial activity of various pyrazole derivatives, showing promising results against common pathogens .
- Pharmacokinetic Properties : Research on related compounds has indicated favorable pharmacokinetic profiles, suggesting that modifications in structure could enhance bioavailability and therapeutic effectiveness.
Comparative Analysis with Related Compounds
The following table summarizes key characteristics of structurally similar compounds and their reported biological activities:
| Compound Name | Structural Features | Notable Biological Activities |
|---|---|---|
| 1-(4-methoxyphenyl)-3-(2-(5-methylpyrazin-2-yl)-1H-pyrazol-1-yl)urea | Methoxy group instead of dimethyl | Potentially different antimicrobial activity |
| 1-(2-chlorophenyl)-3-(2-(6-methylpyrazin-2-yl)-1H-pyrazol-1-yl)urea | Chlorine substituent on phenyl ring | Enhanced reactivity patterns |
| 1-(phenyl)-3-(2-(5-bromopyrazin-2-yl)-1H-pyrazol-1-yl)urea | Bromine substituent on phenyl ring | Increased lipophilicity affecting bioavailability |
科学研究应用
Structural Features
The compound's structure includes:
- A 3,4-dimethylphenyl group, which may enhance lipophilicity.
- A urea linkage that can act as a hydrogen bond donor or acceptor.
- A pyrazin-2-yl imidazole fragment, potentially contributing to its biological activity.
Pharmacological Potential
Research indicates that compounds similar to 1-(3,4-dimethylphenyl)-3-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)urea exhibit various biological activities:
- Anticancer Activity : Urea derivatives have been studied for their ability to inhibit cancer cell proliferation by interfering with signaling pathways.
- Antimicrobial Properties : Pyrazole derivatives are known for their antibacterial and antifungal activities.
- Enzyme Inhibition : The compound may interact with specific enzymes, potentially serving as an enzyme inhibitor.
Medicinal Chemistry
In medicinal chemistry, this compound can be utilized as:
- A lead compound for developing new anticancer agents.
- A scaffold for synthesizing derivatives with enhanced biological activity.
Material Science
The unique structural features of this compound may also find applications in material science, particularly in developing new materials with specific electronic or optical properties.
属性
IUPAC Name |
1-(3,4-dimethylphenyl)-3-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O/c1-13-3-4-15(11-14(13)2)23-18(25)22-8-10-24-9-7-21-17(24)16-12-19-5-6-20-16/h3-7,9,11-12H,8,10H2,1-2H3,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIYSYTCMZHPXEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NCCN2C=CN=C2C3=NC=CN=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













